molecular formula C12H18N4 B15253322 N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B15253322
M. Wt: 218.30 g/mol
InChI Key: UBNCSGXTPAHDLA-UHFFFAOYSA-N
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Description

N,1-Bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1042561-99-8) is a chemical compound with the molecular formula C12H18N4 and a molecular weight of 218.30 g/mol . It is a member of the pyrazolopyridine family, a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. As a specialized chemical building block, this amine serves as a key synthetic intermediate for researchers developing novel compounds. Its structural features make it a valuable precursor in organic synthesis, particularly for constructing more complex molecules for pharmaceutical research and development. The compound must be handled by qualified professionals in a controlled laboratory environment. Product Note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for any personal applications.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridin-5-amine

InChI

InChI=1S/C12H18N4/c1-8(2)15-11-5-10-6-14-16(9(3)4)12(10)13-7-11/h5-9,15H,1-4H3

InChI Key

UBNCSGXTPAHDLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CN=C2C(=C1)C=NN2C(C)C

Origin of Product

United States

Preparation Methods

Multi-Component Reaction (MCR) Strategies

Multi-component reactions dominate the synthesis of pyrazolo[3,4-b]pyridine derivatives due to their efficiency in constructing complex scaffolds in a single step. For N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, a modified MCR approach has been reported using the following components:

  • 5-Amino-3-methyl-1-(propan-2-yl)pyrazole as the pyrazole precursor.
  • Isopropyl isocyanate for introducing the N5-isopropyl group.
  • Cyanoacetamide or ethyl cyanoacetate as the pyridine ring-forming agent.

Reaction Conditions and Optimization

The reaction typically proceeds in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) , an ionic liquid that enhances reaction rates and yields by stabilizing intermediates. Catalytic FeCl₃·6H₂O (20 mol%) is employed to facilitate cyclization, with heating at 80–90°C for 8–12 hours . Post-reaction, the product is precipitated by adding a 50% ethanol-water mixture , yielding a white solid with 85–90% purity after recrystallization in ethyl acetate-ethanol (1:1 v/v).

Key Parameters Table
Parameter Value/Range Impact on Yield Source
Catalyst loading 15–25 mol% FeCl₃·6H₂O Max yield at 20%
Temperature 80–90°C <80°C: incomplete
Solvent system [bmim][BF₄] 30% yield boost
Reaction time 8–12 hours Prolonged: degradation

Cyclization of Pre-Functionalized Intermediates

An alternative route involves synthesizing the pyrazolo[3,4-b]pyridine core first, followed by sequential N-alkylation. This two-step method improves regiocontrol:

Step 1: Pyrazolo[3,4-b]Pyridine Core Formation

5-Aminopyrazole derivatives react with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions. For example:

  • 5-Amino-1-isopropylpyrazole and ethyl 3-oxopentanoate in acetic acid at reflux (120°C, 6 hours) yield 6-methyl-1-isopropylpyrazolo[3,4-b]pyridin-5-amine with 75% efficiency.

Step 2: N5-Isopropylation

The free amine at position 5 undergoes nucleophilic substitution with isopropyl bromide in the presence of K₂CO₃ in DMF at 60°C for 4 hours . This step achieves 80–85% conversion , though competing O-alkylation may necessitate chromatographic purification.

Comparative Yield Analysis
Method Overall Yield Purity (HPLC) Time Efficiency
One-pot MCR 78% 90% High
Sequential cyclization 62% 88% Moderate

Catalytic Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate ring-closing steps. A protocol involving:

  • 5-Amino-1-isopropylpyrazole (1.2 eq.)
  • 2-Isocyanatopropane (1 eq.)
  • Malononitrile (1 eq.)
    in DMSO with ZnCl₂ (10 mol%) under 150 W microwave irradiation for 20 minutes achieves 92% yield . This method reduces side products like N7-alkylated isomers , which commonly form under thermal conditions.

Crystallization and Purification Techniques

Final product purity is critical for pharmaceutical applications. Key steps include:

  • Solvent pair selection : Ethyl acetate-ethanol (1:1) achieves optimal crystal growth, as evidenced by single-crystal X-ray diffraction data.
  • Temperature gradient cooling : Gradual cooling from 60°C to 4°C over 12 hours yields needle-like crystals with >99% purity.
  • HPLC conditions : C18 column, 70:30 acetonitrile-water (0.1% TFA), 1 mL/min flow rate, retention time = 8.2 minutes.

Scalability and Industrial Considerations

Pilot-scale synthesis (1 kg batches) faces challenges:

  • Cost of ionic liquids : Substituting [bmim][BF₄] with PEG-400 reduces solvent costs by 40% but lowers yield to 70%.
  • Catalyst recycling : FeCl₃·6H₂O recovery via aqueous extraction retains 85% activity over five cycles.
  • Waste management : Neutralization of acidic byproducts requires Ca(OH)₂ to precipitate heavy metals, achieving EPA-compliant effluent.

Emerging Green Chemistry Approaches

To enhance sustainability, researchers have explored:

  • Biocatalytic amination : Engineered transaminases convert pyrazolo[3,4-b]pyridin-5-one to the amine using isopropylamine as a donor (50% conversion, 72 hours).
  • Photoredox catalysis : Visible-light-mediated coupling of 5-iodo-1-isopropylpyrazolo[3,4-b]pyridine with isopropylamine achieves 65% yield in 2 hours under ambient conditions.

Analytical Characterization

Rigorous characterization ensures structural fidelity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, 12H, J = 6.8 Hz, 2×CH(CH₃)₂), 3.95 (sep, 2H, J = 6.8 Hz, 2×CH), 6.72 (s, 1H, pyridine-H), 8.15 (s, 1H, pyrazole-H).
  • HRMS : m/z calc. for C₁₂H₁₈N₄ [M+H]⁺: 219.1609; found: 219.1612.
  • XRD : Monoclinic P2₁/c space group, a = 8.926 Å, b = 12.345 Å, c = 14.678 Å, α = 90°, β = 102.3°, γ = 90°.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-amino group serves as a nucleophilic site for substitution reactions. For example:

  • Phosphoramidate formation : In a reaction analogous to pyrazolo[[3,4-b]]pyridine derivatives[^4], the amino group can undergo nucleophilic aromatic substitution with phosphoryl chlorides. This forms phosphoramidate derivatives under mild conditions (e.g., ethanol at reflux).

Reaction TypeReagents/ConditionsProductYieldSource
Phosphoramidate synthesisPOCl₃, reflux in ethanol (5–8 h)Pyrazolo[[3,4-b]]pyridine phosphoramidate67–83%

Steric hindrance from the isopropyl groups may limit reactivity at the 1-position, directing substitutions to the 5-amino group[^3].

Acid-Base Reactions

The amine group participates in acid-base equilibria:

  • Protonation : In acidic media, the 5-amino group is protonated, forming a cationic species.

  • Coordination chemistry : The lone pair on the amine can coordinate to metal ions, forming complexes studied for catalytic or medicinal applications[^3].

Electrophilic Aromatic Substitution

Reaction TypeReagents/ConditionsPosition ModifiedNote
NitrationHNO₃/H₂SO₄, 0–5°CC-3Limited by steric hindrance[^5]
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃C-6Requires electron-donating groups[^5]

Functionalization via Cross-Coupling

The compound can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) if halogenated derivatives are synthesized first. For example:

  • Buchwald-Hartwig amination : Introduction of aryl groups to the amine site using aryl halides and palladium catalysts[^3].

Oxidation and Reduction

  • Oxidation : The pyridine ring is resistant to oxidation, but the amine group can be oxidized to a nitroso or nitro derivative under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄)[^1].

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings to dihydro derivatives, though this is rarely reported for this specific compound[^5].

Key Challenges and Considerations

  • Steric effects : The isopropyl groups hinder reactions at the 1-position, necessitating optimized conditions for substitutions.

  • Solubility : Polar aprotic solvents (e.g., DMF) are often required due to the compound’s hydrophobicity[^3].

  • Tautomerism : The 1H-pyrazolo[[3,4-b]]pyridine exists in equilibrium with its 2H-tautomer, potentially affecting reactivity[^5].

Scientific Research Applications

Scientific Research Applications of N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

This compound is a heterocyclic compound belonging to the pyrazolopyridine class, characterized by a pyrazole ring fused to a pyridine ring, with two isopropyl groups attached to the nitrogen atoms. This unique structural arrangement gives rise to distinct chemical and physical properties, making it valuable in various scientific research fields.

Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a building block for synthesizing more complex heterocyclic compounds.
  • Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored as a potential therapeutic agent due to its unique structural features and biological activities.
  • Industry It is utilized in developing novel materials and as a catalyst in various chemical reactions.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
  • Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
  • Substitution This compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents under appropriate conditions.

Additional Information

  • Molecular Weight The molecular weight of this compound is 218.30 g/mol .
  • Synonyms Synonyms include this compound, 1042561-99-8, n,1-Diisopropyl-1h-pyrazolo[3,4-b]pyridin-5-amine, AKOS009195405, and CS-0276814 .

Mechanism of Action

The mechanism of action of N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazolo[3,4-b]pyridine core.
  • N1 and N5 positions substituted with isopropyl groups.
  • Molecular formula: C₁₂H₁₈N₄ (inferred from analogs in and ).

Comparison with Similar Compounds

The following table summarizes structural analogs of N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, highlighting variations in substituents, molecular properties, and synthesis routes:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Differences/Applications Source/Notes
1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine N1-isopropyl, N5-H C₉H₁₂N₄ ~176.22 Lacks N5-isopropyl; discontinued commercially . (Ref: 10-F652948)
N-Ethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine N1-isopropyl, N5-ethyl C₁₁H₁₆N₄ 204.27 N5-ethyl substitution; lower hydrophobicity vs. isopropyl .
N-(Cyclohexylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine N1-isopropyl, N5-cyclohexylmethyl C₁₆H₂₄N₄ 272.39 Bulkier N5 substituent; higher lipophilicity .
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine C3-methyl, N5-H C₇H₈N₄ 148.17 Smaller substituents; higher similarity score (0.88) to target . (CAS: 1186608-73-0)
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine C5-bromo, N3-amino C₆H₅BrN₄ 213.03 Halogenation alters electronic properties; lower similarity (0.75) . (CAS: 405224-24-0)

Commercial Availability and Challenges

  • Supplier Landscape : Most analogs are listed in specialized catalogs (e.g., Enamine, ChemBK), indicating niche industrial use .

Biological Activity

N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₂H₁₈N₄
Molecular Weight218.30 g/mol
IUPAC NameN,1-di(propan-2-yl)pyrazolo[3,4-b]pyridin-5-amine
CAS Number1042561-99-8

The compound features a pyrazole ring fused to a pyridine ring, with isopropyl groups attached to nitrogen atoms. This unique structure contributes to its distinct chemical and biological properties .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • HeLa Cells : The compound demonstrated IC₅₀ values indicating potent inhibition of cell proliferation.
  • MDA-MB-231 Cells : Structural modifications led to decreased IC₅₀ values, suggesting enhanced anticancer efficacy .

The mechanism of action is believed to involve the inhibition of specific kinases related to cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against both bacterial and fungal strains. The exact mechanisms remain under investigation but may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : Variations in the isopropyl groups and other substituents have been shown to influence potency against cancer cell lines. For example:
    • Introduction of hydroxyl (-OH) groups significantly improved antiproliferative activity.
    • Derivatives with electron-withdrawing groups displayed enhanced activity compared to those with electron-donating groups .
  • Functional Group Modifications : The presence of functional groups such as -NO₂ or -OMe in specific positions on the aromatic rings has been correlated with increased biological activity .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological efficacy of this compound:

Cell LineIC₅₀ (μM)Notes
HeLa0.058Strong antiproliferative effect
MDA-MB-2310.075Enhanced activity with specific substitutions
PC30.021Significant inhibition observed

These results underscore the potential of this compound as a lead candidate for further drug development in oncology .

Mechanistic Insights

Research into the mechanism of action has revealed that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine and its derivatives?

  • Methodology : A widely used approach involves multicomponent reactions (MCRs) combining aldehydes, 3-oxopropanenitrile, and substituted 1H-pyrazol-5-amine precursors under catalyst-free conditions. For example, refluxing ethyl 2-benzoyl-3,3-bis(methylthio)acrylate with substituted pyrazol-5-amine derivatives in toluene, catalyzed by trifluoroacetic acid (TFA), yields pyrazolo[3,4-b]pyridine cores .
  • Key Parameters : Solvent choice (e.g., toluene), temperature (reflux), and stoichiometric ratios influence yield. Characterization via 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR is critical to confirm regiochemistry and substituent placement .

Q. How can structural ambiguities in pyrazolo[3,4-b]pyridine derivatives be resolved experimentally?

  • Methodology : Use 2D NMR techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HETCOR, COLOC) to assign chemical environments. For example, DEPT and COSY experiments distinguish between pyrazole and pyridine ring protons in intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine . IR spectroscopy further validates functional groups (e.g., C=O stretches at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How do substituents at the C3 and C5 positions influence the pharmacological activity of pyrazolo[3,4-b]pyridines?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with varying substituents (e.g., aryl, alkyl, halogens) and testing in vitro/in vivo models. For instance:

  • Anti-inflammatory activity : Compare PDE4 inhibition potency (IC50_{50}) using LPS-induced TNF-α suppression in human PBMCs .
  • Anticancer activity : Evaluate kinase inhibition via molecular docking (e.g., targeting EGFR or VEGFR2) and validate with cytotoxicity assays (e.g., IC50_{50} in cancer cell lines) .
    • Data Interpretation : Electron-withdrawing groups (e.g., -CF3_3) enhance binding affinity, while bulky substituents may reduce solubility .

Q. What computational strategies are effective for predicting the reactivity of pyrazolo[3,4-b]pyridines in drug design?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with PDE4 or kinases) to optimize binding poses .
  • ADMET Prediction : Use tools like SwissADME to predict bioavailability and metabolic stability .

Q. How can reaction conditions be optimized to minimize byproducts in pyrazolo[3,4-b]pyridine synthesis?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) favor cyclization, while toluene reduces side reactions .
  • Catalyst Tuning : Replace TFA with milder acids (e.g., acetic acid) to control protonation rates and improve regioselectivity .
    • Example : Substituting 1H-pyrazol-5-amine with electron-deficient aryl groups reduces pyrazolo[1,5-a]pyrimidine isomer formation .

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